molecular formula C11H23ClO3S B13616909 3-(Octyloxy)propane-1-sulfonyl chloride

3-(Octyloxy)propane-1-sulfonyl chloride

Cat. No.: B13616909
M. Wt: 270.82 g/mol
InChI Key: CPWJDULSLIZNGV-UHFFFAOYSA-N
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Description

3-(Octyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Octyloxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{3-(Octyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are highly reactive and facilitate the conversion of alcohols to sulfonyl chlorides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(Octyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octyloxy)propane-1-sulfonyl chloride is unique due to its longer alkyl chain and the presence of an ether linkage (octyloxy group). This structural feature imparts different physical and chemical properties compared to simpler sulfonyl chlorides. For example, the octyloxy group can influence the compound’s solubility, reactivity, and interactions with other molecules .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-octoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-9-15-10-8-11-16(12,13)14/h2-11H2,1H3

InChI Key

CPWJDULSLIZNGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCS(=O)(=O)Cl

Origin of Product

United States

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